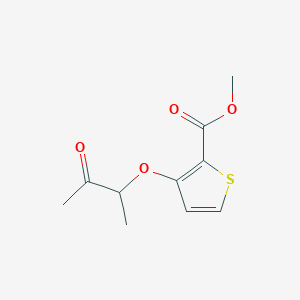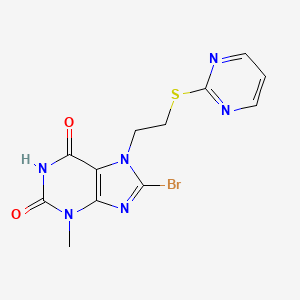![molecular formula C18H14FNO3S2 B2524269 (5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 638137-90-3](/img/structure/B2524269.png)
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a thiazolidinone derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly described in the provided papers, similar compounds with thiazolidinone cores have been synthesized and analyzed, which can give insights into the properties and characteristics of the compound of interest.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the reaction of an amine with mercaptoacetic acid or its derivatives. In the first paper, the synthesis of a related compound, C18H14FN3O2S2, was achieved by reacting 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid . This suggests that the synthesis of the compound might also involve a similar condensation reaction between an appropriately substituted benzylidene amine and mercaptoacetic acid.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt different conformations. In the first paper, the thiazolidinone ring adopts a twist conformation . The orientation of the substituent phenyl rings can also vary, as seen in the first paper where the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, while the 4-fluorophenyl ring is nearly coplanar with it . These structural details are crucial for understanding the molecular interactions and potential biological activity of the compound.
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiazolidinone ring itself can be a site for nucleophilic attack, and the presence of substituents such as hydroxy or ethoxy groups can lead to the formation of hydrogen bonds or other intermolecular interactions. The papers provided do not detail specific chemical reactions for the compound , but the described hydrogen bonding in the second paper indicates the potential for such interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can be influenced by their molecular structure. The crystal structure of the compound in the second paper, which crystallizes in the orthorhombic system, suggests that the compound may also exhibit crystallinity, which can affect its solubility and stability . The intermolecular hydrogen bonds observed in the second paper's compound, such as O-H···O, are indicative of the potential for similar interactions in the compound of interest, which can impact its melting point, boiling point, and other physical properties .
科学的研究の応用
Synthetic Applications
Compounds similar to "(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one" are used in the synthesis of novel organic molecules. For instance, the condensation of thiazolidine derivatives has led to the creation of region-isomeric thiazolo[3,4-a]quinoxalines, highlighting the utility of thiazolidine frameworks in constructing complex heterocyclic systems (Mamedov et al., 2009). Additionally, thiazolidinones have been involved in reactions resulting in selective and stereospecific hydroxylation, indicating their potential in synthesizing stereochemically complex molecules (Takata et al., 1985).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolidinone derivatives. Novel Schiff bases using thiazolidinone frameworks have been synthesized and shown to possess significant antimicrobial activity (Puthran et al., 2019). This demonstrates the potential of compounds with similar structures in the development of new antimicrobial agents.
Analytical and Material Science Applications
Thiazolidinone derivatives have also found applications in analytical chemistry and material science. For example, fluorine-substituted thiazolidinone derivatives have been synthesized and shown to exhibit good antimicrobial activities and potential for use in voltammetric and analytical applications, indicating their utility in developing new materials with specific electrochemical properties (Makki et al., 2016).
Photodynamic Therapy and Fluorescence
The synthesis of zinc phthalocyanine derivatives substituted with thiazolidinone groups has been reported, with these compounds showing high singlet oxygen quantum yield and promising properties for photodynamic therapy applications (Pişkin et al., 2020). Additionally, thiazolidinone-based fluorophores have demonstrated potential in creating color-tunable fluorescent dyes, offering applications in material science and bioimaging (Witalewska et al., 2019).
特性
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODHEPSOPJRJBT-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2524188.png)
![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2524189.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2524192.png)
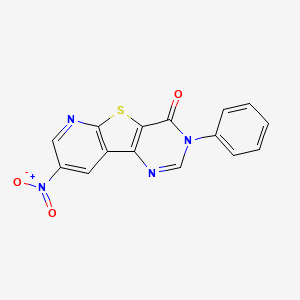
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)
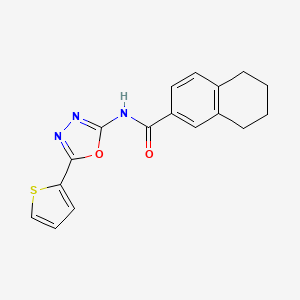
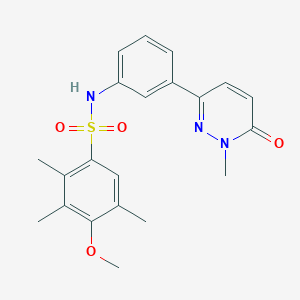
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)


